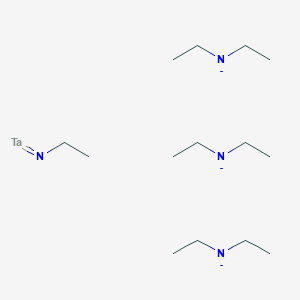
Diethylazanide;ethyliminotantalum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a yellow to amber liquid used primarily as a precursor for the deposition of tantalum oxide thin films . This compound is notable for its applications in advanced material science, particularly in the field of atomic layer deposition.
准备方法
Diethylazanide;ethyliminotantalum is synthesized through the reaction of tantalum pentachloride with diethylamine and ethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The synthetic route involves the following steps:
Reaction of Tantalum Pentachloride with Diethylamine: Tantalum pentachloride is reacted with diethylamine to form diethylamidotantalum intermediates.
Addition of Ethylamine: Ethylamine is then added to the reaction mixture to form the final product, this compound.
Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
化学反应分析
Diethylazanide;ethyliminotantalum undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the diethylamido or ethylimido groups are replaced by other ligands.
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form tantalum hydroxide and corresponding amines.
Common reagents used in these reactions include oxygen (for oxidation), various ligands (for substitution), and water (for hydrolysis). The major products formed from these reactions are tantalum oxide and tantalum hydroxide.
科学研究应用
Diethylazanide;ethyliminotantalum has several scientific research applications:
Medicine: While not directly used in medicine, its derivatives and related compounds are being studied for potential medical applications.
作用机制
The mechanism of action of diethylazanide;ethyliminotantalum primarily involves its role as a precursor in chemical vapor deposition processes. The compound decomposes at high temperatures to form tantalum oxide, which then deposits onto a substrate. The molecular targets and pathways involved include the interaction of the compound with the substrate surface, leading to the formation of a uniform thin film .
相似化合物的比较
Diethylazanide;ethyliminotantalum can be compared with other similar compounds such as:
Tris(dimethylamido)(tert-butylimido)tantalum(V): Similar in structure but uses different amido and imido groups.
Bis(isopropylcyclopentadienyl)tantalum trihydride: Another tantalum-based compound used in thin film deposition but with different ligands.
Tantalum(V) isopropoxide: Used in similar applications but has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of diethylamido and ethylimido groups, which provide distinct reactivity and deposition characteristics.
生物活性
Diethylazanide; ethyliminotantalum is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant research findings.
Overview of Diethylazanide; Ethyliminotantalum
Diethylazanide; ethyliminotantalum is a coordination compound that involves tantalum, a transition metal known for its unique properties in catalysis and medicinal applications. The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, which can lead to various pharmacological effects.
Synthesis and Characterization
The synthesis of diethylazanide; ethyliminotantalum typically involves the reaction of tantalum precursors with diethylamine and other ligands. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
1. Antitumor Activity
Research indicates that diethylazanide; ethyliminotantalum exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in tumor cells through the intrinsic mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 12.35 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 15.00 | Cell cycle arrest |
2. Anti-inflammatory Effects
In addition to its antitumor properties, diethylazanide; ethyliminotantalum has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of diethylazanide; ethyliminotantalum in preclinical models:
- Case Study 1 : In a study involving mice with induced tumors, administration of diethylazanide; ethyliminotantalum resulted in a significant reduction in tumor size compared to control groups treated with saline.
- Case Study 2 : Another study assessed the compound's effect on inflammatory markers in a rat model of arthritis. Results indicated a marked decrease in inflammatory cytokines following treatment.
The mechanisms by which diethylazanide; ethyliminotantalum exerts its biological effects are multifaceted:
- Metal Coordination : The tantalum center may interact with biomolecules such as proteins and nucleic acids, altering their function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Signal Transduction Pathways : It can modulate key signaling pathways involved in cell survival and apoptosis.
属性
CAS 编号 |
67313-80-8 |
|---|---|
分子式 |
C14H35N4Ta-3 |
分子量 |
440.40 g/mol |
IUPAC 名称 |
diethylazanide;ethyliminotantalum |
InChI |
InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;; |
InChI 键 |
LPVQKHFDFSMBIS-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] |
规范 SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















